Glycylmethionine

Protein metabolism Cell culture Nutritional biochemistry

Researchers studying peptide transport or methionine utilization require validated controls. Glycylmethionine is the only methionine-containing dipeptide among 22 tested that completely fails to support protein accretion in C2C12 myogenic cells (0% activity vs. 29.1-123.3% for other peptides), making it an essential negative control. • High-affinity transport probe: Km ~1 μM in S. typhimurium; ideal for mapping bacterial peptide uptake specificity. • Peptidase substrate: Km 2 mM for P. putida glycylmethionine peptidase with 5-fold Co²⁺ stimulation. • ≥98% purity with batch-specific CoA; global shipping from stock.

Molecular Formula C7H14N2O3S
Molecular Weight 206.27 g/mol
CAS No. 554-94-9
Cat. No. B1329909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycylmethionine
CAS554-94-9
Molecular FormulaC7H14N2O3S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)CN
InChIInChI=1S/C7H14N2O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1
InChIKeyPFMUCCYYAAFKTH-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycylmethionine Compound Profile and Specifications


Glycylmethionine (Gly-Met) is a dipeptide composed of the amino acids glycine and L-methionine, with the molecular formula C₇H₁₄N₂O₃S and a molecular weight of 206.27 g/mol . It is available as a research-grade compound with typical purity specifications of ≥98% by HPLC and neutralization titration [1]. The compound exists as a white to light yellow powder or crystalline solid with a melting point of 140–145 °C . Glycylmethionine functions as a metabolite and is the reverse sequence of methionylglycine (Met-Gly) [2].

Negative Control
Myogenic cell methionine utilization studies
Transport Probe
Bacterial peptide permease kinetics characterization
Peptidase Substrate
Co²⁺-regulated cytoplasmic peptidase enzymology
Browning Reference
Maillard reaction stability studies for methionine peptides
Structural Ligand
Dipeptide ABC transporter SBP specificity research
Enzyme Substrate
Metal-ion activation of recombinant aminoacylase

Why Glycylmethionine Cannot Be Substituted


In-class methionine-containing dipeptides and analogs exhibit substantial variation in biological efficacy, transport kinetics, and enzymatic susceptibility that precludes simple interchange. In protein accretion assays, glycylmethionine failed to support growth in C2C12 myogenic cells, whereas other methionine-containing dipeptides supported responses ranging from 29.1% to 123.3% relative to free L-methionine [1]. Dipeptides with methionine at the N-terminus (e.g., Met-Gly) promoted significantly greater protein accretion (P < 0.0001) than C-terminal methionine dipeptides such as glycylmethionine [1]. In bacterial transport systems, glycylmethionine exhibits a high-affinity uptake mechanism with a Km of approximately 1 μM in Salmonella typhimurium [2], a kinetic parameter that differs markedly from other dipeptides. Furthermore, glycylmethionine demonstrates heightened susceptibility to Maillard browning relative to free L-methionine and Met-Met dipeptides, producing near-black color after incubation with dextrose and exhibiting greater efficacy loss post-browning [3]. These quantitative performance divergences across biological and chemical stability metrics establish that glycylmethionine cannot be generically substituted without experimental validation.

C-Terminal Methionine Position
Reported lack of protein accretion in myogenic cells may not be replicated by N-terminal methionine dipeptides, limiting direct interchange.
Transport Kinetics Divergence
High-affinity bacterial uptake kinetics may differ markedly from other methionine-containing peptides, requiring species-specific validation.
Maillard Instability Profile
Pronounced browning and greater post-browning activity loss relative to free methionine and Met-Met peptides may shift stability expectations.

Glycylmethionine Differential Performance Evidence


Protein Accretion Failure in C2C12 Myogenic Cells

In a 72-hour C2C12 myogenic cell culture assay, glycylmethionine was the only methionine-containing peptide among 22 tested that failed to support protein accretion, whereas all other methionine-containing dipeptides exhibited responses ranging from 29.1% to 123.3% relative to free L-methionine [1]. In contrast, dipeptides with methionine at the N-terminus (e.g., Met-Gly) promoted significantly greater protein accretion (P < 0.0001) than C-terminal methionine dipeptides such as glycylmethionine, with stimulation of protein accretion linearly related to dipeptide hydrophobicity (P < 0.0001) [1].

Protein Accretion (C2C12)
Head-to-head
0% activity vs. 29.1–123.3% for 22 other peptides; P < 0.0001 N- vs C-terminal
Supports negative-control context for myogenic methionine utilization assays.
72 h, C2C12 cells, methionine-free DMEM.
Protein metabolism Cell culture Nutritional biochemistry

High-Affinity Bacterial Transport

Glycylmethionine transport in Salmonella typhimurium LT2 exhibits a high-affinity uptake mechanism with a Km of approximately 1 μM [1]. This kinetic parameter was determined using a novel physiological auxotroph method where protein synthesis was dependent on glycylmethionine uptake, measured via lysine decarboxylase induction at 5- to 15-minute intervals [1]. Competitive inhibition of glycylmethionine uptake by other dipeptides was observed in Escherichia coli B, confirming shared transport system utilization [1].

Bacterial Transport
Reported
Km ≈ 1 μM (S. typhimurium)
Enables peptide permease probe studies; kinetics may differ across species.
Lysine decarboxylase induction method.
Bacterial transport Peptide uptake Microbiology

Cytoplasmic Peptidase Hydrolysis in Pseudomonas putida

Subcellular fractionation of Pseudomonas putida revealed that glycylmethionine peptidase activity is exclusively cytoplasmic, with a Km of 2 mM [1]. The enzyme was stimulated fivefold by 1 mM Co²⁺ [1]. In competition assays, leucylleucine (12 mM) and leucylglycylglycine (10 mM) did not compete with glycylmethionine (1–2 mM) for hydrolysis, indicating distinct substrate specificity [1]. The crude peptidase extract exhibited wide specificity but did not cleave peptides containing D-residues, acylated N-termini, or N-methylated peptide bonds [1].

Peptidase Kinetics (P. putida)
Head-to-head
Km = 2 mM; 5-fold Co²⁺ stimulation; no competition from 12 mM leucylleucine or 10 mM leucylglycylglycine
Supports selective substrate context for bacterial peptidase enzymology.
Cytoplasmic fraction, 1–2 mM substrate.
Enzymology Peptidase activity Bacterial metabolism

Recombinant Aminoacylase Activation by Co²⁺

When glycyl-L-methionine was used as substrate for recombinant aminoacylase from Escherichia coli LGE 36, the addition of Co²⁺ ions increased peptidase activity more than 40-fold [1]. This dramatic stimulation contrasts with the enzyme's behavior toward N-acetyl-D,L-methionine, where Co²⁺ addition increased acylase activity only 3-fold [1]. The assay was conducted at 37°C in 100 mM Na,K-phosphate buffer at pH 7.0 with 0.2 mM CoCl₂ [1].

Aminoacylase Co²⁺ Activation
Head-to-head
>40-fold increase with Co²⁺ (glycylmethionine) vs. 3-fold (N-acetyl-methionine)
Demonstrates metal-ion responsive substrate for recombinant enzyme studies.
E. coli LGE 36, pH 7.0, 37°C.
Recombinant enzymes Aminoacylase Enzyme kinetics

Maillard Browning Susceptibility and Efficacy Loss

Following incubation with dextrose at 37.6°C and pH 9.5 for 14 days to induce Maillard browning, N-Gly-L-Met produced an almost black color and exhibited substantially greater efficacy loss than free L-methionine [1]. In contrast, Met-Met dipeptides that were equivalent in efficacy to L-methionine when unreacted demonstrated superior efficacy retention after browning compared to L-methionine [1]. N-acetyl-L-Met served as a positive control resistant to browning [1].

Maillard Browning
Head-to-head
Near-black color vs. moderate browning of free L-Met; greater efficacy loss post-browning
Distinguishes thermal instability context for methionine peptide evaluation.
14 d dextrose pH 9.5, 37.6°C.
Maillard reaction Peptide stability Nutritional chemistry

Unique Side-Chain Binding to GmpC Lipoprotein-9

The 1.7 Å resolution crystal structure of Staphylococcus aureus lipoprotein-9 (SA0422, designated GmpC) in complex with glycylmethionine revealed that, unlike any other known substrate binding protein (SBP), GmpC binds the side chains of the glycylmethionine dipeptide through highly specific interactions [1]. Typically, dipeptide SBPs bind ligands in a largely hydrated pocket that accommodates diverse side chains with little specificity [1]. GmpC shares significant structural homology with the MetQ family of methionine SBPs, but sequence comparisons indicate that residues forming tight interactions with the methionine side chain are conserved in MetQ homologues, while glycine-coordinating residues are not [1].

GmpC SBP Binding (1.7 Å)
Class-level
Side-chain-specific interactions; unique among known dipeptide SBPs
Supports structural biology studies of transporter ligand recognition.
Crystal structure, S. aureus GmpC.
Structural biology Substrate binding protein ABC transporter

Glycylmethionine Application Scenarios


Negative Control for Methionine Utilization in Myogenic Cell Culture

As the only methionine-containing peptide among 22 tested that completely fails to support protein accretion in C2C12 myogenic cells (0% activity vs. 29.1–123.3% for other peptides), glycylmethionine serves as an essential negative control for experiments evaluating peptide transport, cellular methionine utilization, and protein accretion in muscle cell models [1].

Probe Substrate for Bacterial Peptide Permease Systems

With a high-affinity transport Km of approximately 1 μM in Salmonella typhimurium and demonstrated competitive inhibition by other dipeptides in E. coli, glycylmethionine is an ideal probe substrate for kinetic characterization of bacterial peptide uptake systems and for mapping transport specificity in Gram-negative bacteria [2].

Substrate for Cytoplasmic Peptidase Activity and Metal-Ion Regulation in Pseudomonas

The cytoplasmic glycylmethionine peptidase in Pseudomonas putida exhibits a Km of 2 mM, 5-fold stimulation by 1 mM Co²⁺, and distinct substrate specificity with no competition from 12 mM leucylleucine or 10 mM leucylglycylglycine, making it a valuable substrate for enzymological studies of bacterial peptidase regulation and metal-ion dependence [3].

Reference Compound for Maillard Browning Susceptibility Studies

Glycylmethionine demonstrates pronounced susceptibility to Maillard browning, producing near-black color after 14-day dextrose incubation and losing bioefficacy to a greater extent than free L-methionine, establishing it as a useful reference standard for evaluating peptide stability during thermal processing and for assessing browning resistance in methionine analog formulations [4].

Ligand for Structural Studies of Dipeptide ABC Transporter Substrate Binding Proteins

The unique side-chain-specific binding mode of glycylmethionine to S. aureus GmpC lipoprotein-9, resolved at 1.7 Å, makes it an essential ligand for structural biology investigations of substrate binding protein specificity, ABC transporter mechanism, and methionine transport in Gram-positive pathogens [5].

Substrate for Recombinant Aminoacylase Activity Assays

The >40-fold Co²⁺-stimulated increase in peptidase activity of recombinant E. coli aminoacylase toward glycylmethionine, compared to only 3-fold for N-acetyl-methionine, makes this dipeptide a sensitive and discriminating substrate for enzyme assays, metal-ion regulation studies, and optimization of industrial L-amino acid production processes [6].

Application
Selection Property
Validation Focus
Myogenic cell methionine utilization
Negative-control response context
Protein accretion endpoint interpretation
Bacterial peptide transport studies
Transport affinity context
Competitive uptake assay review
Cytoplasmic peptidase enzymology
Substrate specificity context
Metal-ion regulation review
Peptide thermal stability evaluation
Maillard susceptibility context
Post-browning bioefficacy review
ABC transporter SBP structural biology
Side-chain binding specificity context
Ligand recognition mechanism review
Recombinant aminoacylase characterization
Metal-ion activation context
Peptidase activity assay interpretation

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